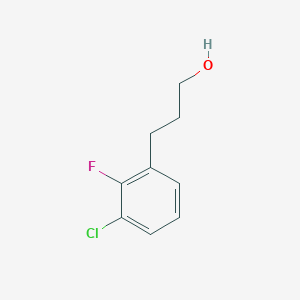

3-(3-CHLORO-2-FLUORO-PHENYL)-PROPAN-1-OL

Description

3-(3-Chloro-2-fluoro-phenyl)-propan-1-ol is a halogenated aromatic alcohol characterized by a phenyl ring substituted with chlorine (position 3) and fluorine (position 2), attached to a three-carbon chain terminating in a hydroxyl group. This structural configuration imparts unique electronic and steric properties, making it a compound of interest in pharmaceutical and agrochemical research.

Properties

Molecular Formula |

C9H10ClFO |

|---|---|

Molecular Weight |

188.62 g/mol |

IUPAC Name |

3-(3-chloro-2-fluorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H10ClFO/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1,3,5,12H,2,4,6H2 |

InChI Key |

GHQMULUFOPYKCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)CCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-2-fluoro-phenyl)-propan-1-ol typically involves the reaction of 3-chloro-2-fluorobenzene with propanol under specific conditions. One common method involves the use of a Grignard reagent, where 3-chloro-2-fluorobenzene is reacted with magnesium in the presence of an ether solvent to form the corresponding Grignard reagent. This intermediate is then reacted with propanal to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2-fluoro-phenyl)-propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: 3-(3-Chloro-2-fluoro-phenyl)-propanal or 3-(3-Chloro-2-fluoro-phenyl)-propanone.

Reduction: 3-(3-Chloro-2-fluoro-phenyl)-propane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chloro-2-fluoro-phenyl)-propan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-chloro-2-fluoro-phenyl)-propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) and voltage-gated sodium channels, which are involved in inflammatory and neurological processes . The compound’s effects are mediated through its binding to these targets, leading to the modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated Phenyl Propanols

- Structure: Features a 3-methylphenyl (tolyl) group and dimethyl branching on the propanol chain.

- Key Differences: The absence of halogens in Compound A contrasts with the chloro/fluoro substituents in the target compound. Regulatory Status: The IFRA Standard outlines acceptable use levels in fragrances (1.2–12% depending on product category), suggesting its application in consumer products. Safety evaluations by RIFM highlight rigorous toxicological assessments, which may serve as a benchmark for halogenated analogs .

Compound B : 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol (Page 110, Catalog of Pyridine Compounds)

- Structure: Pyridine ring with chlorine (position 2) and fluorine (position 5), attached to propanol.

- Key Differences :

Amino-Substituted Analogs

Compound C: (2R)-2-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol (CAS 1205542-65-9)

- Structure: Phenyl ring with a trifluoromethyl group (position 3) and an amino group at the propanol’s second carbon.

- Trifluoromethyl (strong electron-withdrawing) vs. chloro/fluoro (moderate electron-withdrawing) substituents affect the aromatic ring’s electronic profile and metabolic stability .

Structural and Functional Group Analysis

Table 1: Comparative Properties of Selected Compounds

Key Observations:

Halogen Effects : Chloro/fluoro substituents on phenyl rings enhance electronegativity and lipophilicity compared to methyl or trifluoromethyl groups. This impacts solubility and membrane permeability.

Functional Groups: Terminal -OH groups (common across all compounds) enable hydrogen bonding, critical for interactions in catalytic or biological systems. Amino groups (Compound C) add basicity and chiral centers, expanding utility in asymmetric synthesis.

Research and Regulatory Considerations

- Safety Profiles : While this compound lacks explicit safety data, analogs like 2,2-Dimethyl-3-(3-tolyl)propan-1-ol undergo rigorous evaluation by RIFM, emphasizing the need for similar assessments for halogenated variants .

- Synthetic Applications : The pyridine analog (Compound B) highlights the role of heteroaromatics in medicinal chemistry, suggesting that the target compound could serve as a precursor in halogen-specific coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.